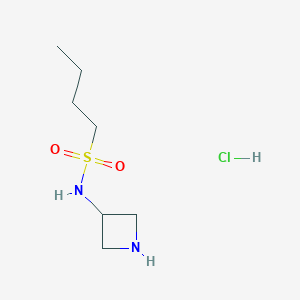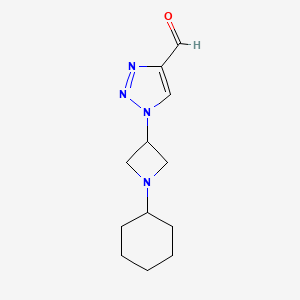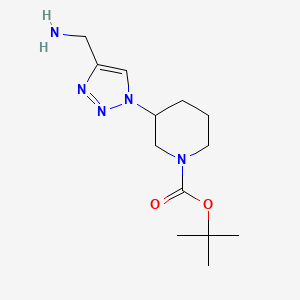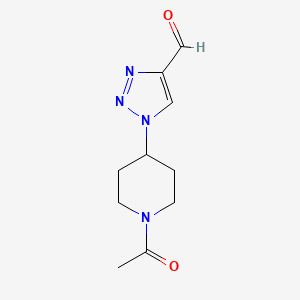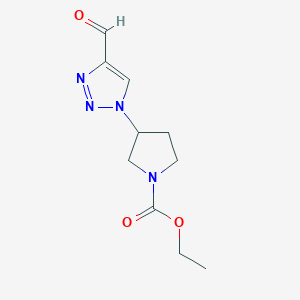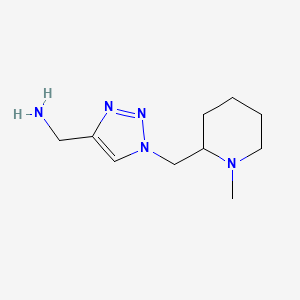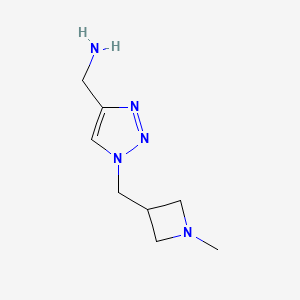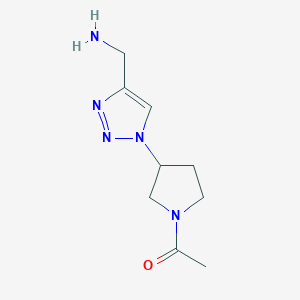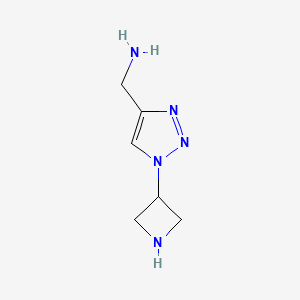
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (FTC) is a chemical compound belonging to the class of pyrazole derivatives. It is a colorless, crystalline solid with a molecular weight of 212.22 g/mol and a melting point of 114–116 °C. FTC is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including thiophene-based pyrazole carbaldehydes, demonstrate considerable antimicrobial activity. These compounds have been synthesized and characterized, showing effectiveness against various bacteria and fungi without cytotoxic activity towards human cells (Hamed et al., 2020). Similarly, pyrazole-based heterocycles have been synthesized using thiophenyl pyrazole carbaldehyde, showing antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of such compounds in developing new therapeutic agents (Abdel-Wahab et al., 2012).
Synthesis of Novel Compounds
The compound's analogs have served as key intermediates in synthesizing a wide range of novel compounds. For example, the synthesis of novel thiazole and pyrazoline derivatives starting from thiophene-based pyrazole carbaldehydes has been reported, with these new compounds showing promising antimicrobial and anti-inflammatory properties (Kariuki et al., 2022). Another study demonstrated the microwave-assisted synthesis of flavonols from thiophene-based pyrazole carbaldehydes, highlighting an efficient method for creating compounds with antibacterial and antifungal activities (Ashok et al., 2016).
Biological Activities and Potential Therapeutic Applications
Research on thiophene-based pyrazole carbaldehydes has led to the discovery of compounds with various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, Schiff bases and their derivatives synthesized from such compounds have been evaluated for in vitro antimicrobial activity, showing excellent to good activity against certain bacteria, suggesting their potential as antimicrobial agents (Mistry et al., 2016). Additionally, novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from thiophene-based pyrazole carbaldehydes have been assessed for antitumor activity, with some compounds showing activity against human liver carcinoma cell lines, indicating their potential in cancer therapy (El-Zahar et al., 2011).
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVORARSWBIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



